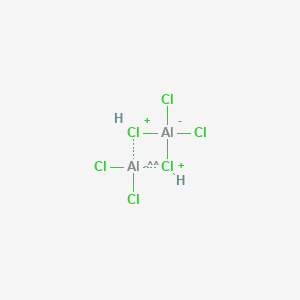

Aluminum hexachloride

Description

Properties

CAS No. |

13845-12-0 |

|---|---|

Molecular Formula |

Al2Cl6H2 |

Molecular Weight |

268.679 |

InChI |

InChI=1S/2Al.6ClH/h;;6*1H/q+1;+3;;;;;;/p-4 |

InChI Key |

OWNDEYLSEKCXBL-UHFFFAOYSA-J |

SMILES |

[Al-](Cl)Cl.[Al-]([ClH+])([ClH+])(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Aluminum hexachloride synthesis and purification methods

An in-depth technical guide to the synthesis and purification of aluminum chloride, tailored for researchers, scientists, and professionals in drug development.

Introduction

Aluminum chloride is a pivotal inorganic compound with the chemical formula AlCl₃. It exists in two primary forms: the anhydrous form (AlCl₃) and the hexahydrate ([Al(H₂O)₆]Cl₃). Anhydrous aluminum chloride is a powerful Lewis acid, making it an indispensable catalyst in a multitude of organic reactions, most notably the Friedel-Crafts alkylation and acylation reactions, which are fundamental in synthetic organic chemistry and drug discovery.[1] Its utility, however, is critically dependent on its purity and anhydrous nature, as it reacts vigorously with water.[2]

The hexahydrated form is the more common and stable crystalline solid, but heating it does not yield the anhydrous product; instead, it decomposes to aluminum hydroxide (B78521) and hydrogen chloride gas.[2][3] This guide provides a comprehensive overview of the principal synthesis and purification methods for both anhydrous and hydrated aluminum chloride, with a focus on protocols and quantitative data relevant to a laboratory and industrial setting.

Synthesis of Anhydrous Aluminum Chloride (AlCl₃)

The production of high-purity, anhydrous AlCl₃ is crucial for its catalytic applications. The primary methods involve the direct reaction of aluminum with chlorine or hydrogen chloride at high temperatures, or the dehydration of the hexahydrate under specific conditions to prevent hydrolysis.

Direct Chlorination of Aluminum Metal

The most direct and common large-scale manufacturing method is the exothermic reaction of aluminum metal with either chlorine or hydrogen chloride gas at elevated temperatures.[4]

Industrial-Scale Synthesis: This process involves passing dry chlorine or hydrogen chloride gas over molten aluminum at temperatures between 650 and 750 °C.[2][4] The resulting aluminum chloride vapor is then condensed and collected in a separate chamber.[5]

Table 1: Industrial Synthesis Parameters for Anhydrous AlCl₃

| Method | Reactants | Temperature | Key Process Details |

| Direct Chlorination | Molten Aluminum, Chlorine Gas (Cl₂) | 650 - 750 °C | Exothermic reaction; AlCl₃ is produced as a vapor and then condensed.[2][4] |

| Direct Reaction with HCl | Molten Aluminum, Hydrogen Chloride (HCl) | 650 - 750 °C | Similar to direct chlorination, produces AlCl₃ vapor.[2][4] |

| Carbo-chlorination | Alumina (Al₂O₃), Carbon (C), Chlorine (Cl₂) | 500 - 775 °C | Often performed in a fluidized bed reactor; a method to utilize aluminum ores.[6][7] |

Experimental Protocol: Laboratory-Scale Synthesis from Aluminum and Chlorine This protocol describes the synthesis of anhydrous AlCl₃ from aluminum turnings and dry chlorine gas.

-

Apparatus Setup: Arrange a hard glass tube (reactor) connected to a chlorine gas source. The chlorine gas must be dried by passing it through wash bottles containing concentrated sulfuric acid. The other end of the reactor tube should lead to a collection vessel (receiver) to condense the AlCl₃ sublimate.[8]

-

Reactant Preparation: Place 5 grams of clean, dry aluminum chips or turnings into the reactor tube, near the gas inlet.[8]

-

Reaction Initiation: Purge the apparatus with a steady stream of dry chlorine gas to expel all air.

-

Heating: Gently heat the section of the tube containing the aluminum with a gas burner. The metal will begin to glow as the exothermic reaction initiates.[8]

-

Product Collection: The aluminum chloride will sublime and deposit in the cooler part of the tube and the receiver as a pale yellow powder. The yellow color is typically due to contamination with iron(III) chloride.[2][8]

-

Completion: Continue heating until the reaction ceases. Allow the apparatus to cool while maintaining the chlorine gas flow to prevent backflow of moist air.

-

Yield: A typical yield from 5 g of aluminum is approximately 35-38 g of aluminum chloride.[8]

References

- 1. ipme.ru [ipme.ru]

- 2. Aluminium chloride - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - Making Anhydrous Aluminium Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Preparation of Aluminium Chloride [unacademy.com]

- 5. scribd.com [scribd.com]

- 6. Aluminum Chloride Production Process - FUNCMATER [funcmater.com]

- 7. US4105752A - Aluminum chloride production - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Crystal Structure of Aluminum Chloride Hexahydrate ([Al(H₂O)₆]Cl₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of aluminum chloride hexahydrate ([Al(H₂O)₆]Cl₃), a compound of interest in various scientific and pharmaceutical applications. The information presented herein is based on established crystallographic data, primarily from the detailed X-ray and neutron diffraction studies conducted by Buchanan and Harris. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals who require a thorough understanding of the solid-state architecture of this compound.

Introduction

Aluminum chloride hexahydrate is a hydrated salt with the chemical formula [Al(H₂O)₆]Cl₃. In the solid state, it exists as a crystalline solid composed of hexaaquaaluminum(III) cations, [Al(H₂O)₆]³⁺, and chloride anions, Cl⁻.[1] The arrangement of these ions in a regular, repeating three-dimensional lattice defines its crystal structure. A precise understanding of this structure is crucial for comprehending its physicochemical properties, such as solubility, stability, and reactivity, which are in turn critical for its application in areas ranging from chemical synthesis to topical pharmaceutical formulations.[2][3]

The primary method for elucidating such crystal structures is through diffraction techniques. Single-crystal X-ray diffraction provides detailed information about the arrangement of heavier atoms by mapping electron density, while neutron diffraction is particularly adept at locating lighter atoms, such as hydrogen, due to its interaction with atomic nuclei. The combination of both techniques offers a complete and accurate description of the crystal structure.

Crystal Structure and Physicochemical Properties

The crystal structure of aluminum chloride hexahydrate was definitively determined and refined using single-crystal X-ray and neutron diffraction techniques.[4] The structure consists of discrete hexaaquaaluminum(III), [Al(H₂O)₆]³⁺, cations and chloride, Cl⁻, anions. The six water molecules are directly coordinated to the central aluminum ion in an octahedral geometry.[1] These cationic complexes and the chloride anions are held together by a network of hydrogen bonds.

Table 1: Physicochemical Properties of Aluminum Chloride Hexahydrate

| Property | Value |

| Chemical Formula | [Al(H₂O)₆]Cl₃ |

| Molecular Weight | 241.43 g/mol |

| Appearance | White to pale yellow crystalline solid, hygroscopic[3] |

| Crystal System | Trigonal (Rhombohedral) |

| Space Group | R-3c |

| Density | 2.398 g/cm³[3] |

| Melting Point | Decomposes at 100 °C[1] |

| Solubility | Soluble in water, ethanol, chloroform, carbon tetrachloride[3] |

Crystallographic Data

The crystallographic data presented below is derived from the comprehensive study by Buchanan and Harris, which remains the authoritative work on the crystal structure of aluminum chloride hexahydrate.

Unit Cell Parameters

The unit cell is the basic repeating unit of a crystal structure. For aluminum chloride hexahydrate, the structure is described by a hexagonal unit cell.

Table 2: Unit Cell Dimensions of Aluminum Chloride Hexahydrate

| Parameter | Value (Å) |

| a | 11.827 ± 0.006 |

| b | 11.827 ± 0.006 |

| c | 11.895 ± 0.003 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

Source: Buchanan, D. R. & Harris, P. M. (1968). Acta Crystallographica Section B, 24(7), 954-960.[4]

Atomic Coordinates and Bond Distances

The precise positions of the atoms within the unit cell are determined through structural refinement of the diffraction data. The following table would typically present the fractional atomic coordinates for each unique atom in the asymmetric unit. From these coordinates, crucial geometric information such as bond lengths and angles can be calculated.

Note: The specific atomic coordinates, bond lengths, and bond angles from the definitive 1968 study by Buchanan and Harris are not available in the immediate search results. Access to the full publication or a comprehensive crystallographic database entry is required to populate the following tables.

Table 3: Interatomic Distances in the [Al(H₂O)₆]³⁺ Cation (Placeholder)

| Bond | Distance (Å) |

| Al - O | Data Needed |

| O - H | Data Needed |

Table 4: Hydrogen Bond Geometries (Placeholder)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O - H ··· Cl | Data Needed | Data Needed | Data Needed | Data Needed |

Experimental Protocols

The determination of the crystal structure of aluminum chloride hexahydrate involved two key experimental techniques: single-crystal X-ray diffraction and single-crystal neutron diffraction. The logical workflow for such a structural determination is outlined below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Aluminum Chloride (AlCl₃)

For Researchers, Scientists, and Drug Development Professionals

Anhydrous aluminum chloride (AlCl₃) is a compound of significant interest in various scientific and industrial fields, particularly in organic synthesis and drug development, where it serves as a potent Lewis acid catalyst.[1][2] A thorough understanding of its physical and chemical properties is paramount for its safe and effective handling and application in research and development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of anhydrous AlCl₃, detailed experimental protocols for their determination, and visualizations of key chemical processes.

Physical Properties

Anhydrous aluminum chloride is a white or pale yellow crystalline solid, which may appear yellow due to impurities such as iron(III) chloride.[3][4] It is a hygroscopic substance, meaning it readily absorbs moisture from the air, and reacts violently with water.[5][6]

Quantitative Physical Data

The key physical properties of anhydrous AlCl₃ are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molar Mass | 133.341 g/mol | |

| Appearance | White to pale yellow crystalline solid | Odorless when dry, pungent odor in moist air due to the formation of HCl.[3][7] |

| Density | 2.44 - 2.48 g/cm³ | In the solid state.[5][8] |

| Melting Point | 192.4 - 194 °C | Under pressure (approx. 2.5 atm); sublimes at atmospheric pressure.[8][9] |

| Sublimation Point | ~180 °C | At atmospheric pressure.[3][5] |

| Boiling Point | 180 °C (sublimes) | |

| Vapor Pressure | 1 mm Hg (100 °C) | |

| Crystal Structure | Monoclinic | Adopts a cubic close-packed layered structure.[5] |

Solubility Data

Anhydrous AlCl₃ exhibits solubility in a range of organic solvents, a property attributed to its covalent character.[10] Its solubility profile is a critical consideration for its use in various reaction media.

| Solvent | Solubility |

| Water | Reacts violently.[3] |

| Ethanol | Soluble.[5] |

| Chloroform | Soluble.[5] |

| Carbon Tetrachloride | Soluble.[5] |

| Benzene | Slightly soluble.[5] |

| Toluene | Soluble. |

| Nitrobenzene | Freely soluble.[11][12] |

| Hydrogen Chloride | Soluble.[5] |

Chemical Properties and Reactivity

The chemical behavior of anhydrous AlCl₃ is dominated by its strong Lewis acidity, stemming from the electron-deficient aluminum center.[2][5] This property makes it an excellent catalyst for a variety of organic reactions.

-

Lewis Acid Activity : It readily forms adducts with Lewis bases, even weak ones like benzophenone (B1666685) and mesitylene.[2][5] In the presence of chloride ions, it forms the tetrachloroaluminate ion ([AlCl₄]⁻).[5]

-

Reactivity with Water : Anhydrous AlCl₃ is highly hygroscopic and reacts vigorously with water in an exothermic reaction to form aluminum hydroxide (B78521) and hydrogen chloride gas.[7][13] This reactivity necessitates handling and storage under strictly anhydrous conditions.

-

Catalysis : It is a cornerstone catalyst in Friedel-Crafts alkylation and acylation reactions, where it activates alkyl and acyl halides to generate electrophiles.[14]

-

Thermal Stability : While it sublimes at a relatively low temperature, at higher temperatures in the vapor phase, the dimeric form (Al₂Cl₆) dissociates into the monomeric AlCl₃.[1]

Structural Transformations

Anhydrous AlCl₃ exhibits different structures depending on its physical state, a key factor influencing its properties and reactivity.

Key Reaction Mechanism: Friedel-Crafts Acylation

The role of anhydrous AlCl₃ as a Lewis acid catalyst is exemplified in the Friedel-Crafts acylation reaction.

Experimental Protocols

Due to the highly reactive and hygroscopic nature of anhydrous AlCl₃, all experimental procedures must be conducted under an inert and anhydrous atmosphere (e.g., in a glovebox or using Schlenk line techniques).[9][13] All glassware must be rigorously dried before use.

Determination of Sublimation Point

Objective: To determine the temperature at which anhydrous AlCl₃ sublimes under a vacuum.

Apparatus:

-

Sublimation apparatus (e.g., Kugelrohr)

-

Vacuum pump

-

Schlenk line or glovebox

-

Heating mantle with a temperature controller

-

Thermometer or thermocouple

-

Sample of anhydrous AlCl₃

Procedure:

-

Inside a glovebox, load a small, accurately weighed sample of anhydrous AlCl₃ into the sublimation flask.

-

Assemble the sublimation apparatus, ensuring all joints are well-sealed with high-vacuum grease.

-

Connect the apparatus to a Schlenk line and evacuate the system to a stable, low pressure.

-

Slowly heat the sample using the heating mantle while monitoring the temperature.

-

Observe the sample for the first signs of sublimation, which is the deposition of crystalline AlCl₃ on the cold finger or cooler parts of the apparatus.

-

Record the temperature at which sublimation is observed. This is the sublimation point at the recorded pressure.

Determination of Density (Gas Pycnometry)

Objective: To measure the skeletal density of anhydrous AlCl₃ powder.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample cell of appropriate volume

-

Source of high-purity helium gas

-

Glovebox

Procedure:

-

Inside a glovebox, accurately weigh a suitable amount of anhydrous AlCl₃ powder.

-

Transfer the weighed sample into the sample cell of the gas pycnometer.

-

Seal the sample cell and transfer it from the glovebox to the gas pycnometer, minimizing exposure to the atmosphere.

-

Purge the sample chamber with dry helium gas to remove any adsorbed atmospheric gases.

-

Perform the density measurement according to the instrument's operating manual. The instrument will automatically calculate the volume of the sample by measuring the pressure change of helium in a calibrated volume.

-

The density is then calculated as the mass of the sample divided by the measured volume.

Quantitative Determination of Solubility

Objective: To determine the solubility of anhydrous AlCl₃ in a specified anhydrous organic solvent.

Apparatus:

-

Glovebox

-

Analytical balance

-

A series of sealable vials or small flasks

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

An appropriate analytical instrument for quantification (e.g., ICP-AES for aluminum concentration)

-

Anhydrous solvent of choice

Procedure:

-

All operations must be performed inside a glovebox.

-

Prepare a series of vials, each containing a precisely measured volume of the anhydrous solvent.

-

To each vial, add a progressively larger, accurately weighed amount of anhydrous AlCl₃.

-

Seal the vials and stir the mixtures at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

After equilibration, allow any undissolved solid to settle.

-

Carefully extract a known volume of the supernatant (the saturated solution) from each vial containing excess solid.

-

Dilute the extracted aliquots to a known volume with the same anhydrous solvent.

-

Determine the concentration of aluminum in the diluted solutions using a suitable analytical technique, such as ICP-AES.

-

Calculate the solubility of AlCl₃ in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Safety and Handling

Anhydrous aluminum chloride is a corrosive and moisture-sensitive substance that requires careful handling.[7]

-

Handling: Always handle in a well-ventilated area, preferably in a fume hood or glovebox.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers. It should be stored separately from incompatible materials such as water, alcohols, and strong bases.[9]

-

Spills: In case of a spill, do not use water.[9] Cover the spill with a dry, inert absorbent material such as sand or soda ash, and collect it into a sealed container for disposal.[9]

This guide provides essential technical information on the physical and chemical properties of anhydrous aluminum chloride for professionals in research and drug development. Adherence to the outlined protocols and safety measures is crucial for successful and safe experimentation.

References

- 1. micromeritics.com [micromeritics.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1482064A - Method of preparing anhydrous aluminium chloride - Google Patents [patents.google.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. prepchem.com [prepchem.com]

- 6. Method of preparing anhydrous aluminium chloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. ipme.ru [ipme.ru]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. researchgate.net [researchgate.net]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. archpdfs.lps.org [archpdfs.lps.org]

The Enduring Strength: An In-depth Technical Guide to the Lewis Acidity of Aluminum Chloride

For Researchers, Scientists, and Drug Development Professionals

Aluminum chloride (AlCl₃) stands as a cornerstone Lewis acid in the landscape of chemical synthesis, catalysis, and pharmaceutical development. Its potent electron-accepting nature drives a vast array of critical reactions, from classic Friedel-Crafts acylations and alkylations to complex isomerization and polymerization processes.[1][2][3] This technical guide provides a comprehensive exploration of the Lewis acid strength of aluminum chloride, offering quantitative data, detailed experimental protocols for its determination, and a nuanced understanding of the factors governing its reactivity.

Quantifying the Lewis Acidity of Aluminum Chloride

The strength of a Lewis acid is its ability to accept a pair of electrons from a Lewis base.[2][4] This property can be quantified using various experimental and computational methods. Below is a summary of key quantitative measures for aluminum chloride, providing a comparative perspective against other common Lewis acids.

| Parameter | Method | Value for AlCl₃ | Comparative Values |

| Gutmann-Beckett Acceptor Number (AN) | ³¹P NMR Spectroscopy | 87[5] | BF₃: 89, TiCl₄: 70, SbCl₅: 100[5] |

| Fluoride Ion Affinity (FIA) (Calculated) | Quantum Chemical Calculation | See Note 1 | A higher FIA value generally indicates stronger Lewis acidity.[6][7][8] |

| Chloride Ion Affinity (CIA) (Calculated) | Quantum Chemical Calculation | See Note 2 | Al(ORF)₃: 356 kJ mol⁻¹[9] |

Note 1: While the Fluoride Ion Affinity (FIA) is a widely recognized metric for Lewis acidity, a specific, universally agreed-upon experimental value for monomeric AlCl₃ is not consistently reported in the literature. Computational FIA values can vary based on the theoretical model used. The trend in haloalumanes suggests that Lewis acidity increases with the electronegativity of the halide, though other factors also play a role.[8]

Note 2: Similar to FIA, the Chloride Ion Affinity (CIA) provides a measure of Lewis acidity with respect to a chloride ion. While comparative values for other Lewis acids are available, a precise value for AlCl₃ needs to be considered in the context of the specific computational method employed.[9]

Experimental Determination of Lewis Acidity

Several robust experimental techniques are employed to probe and quantify the Lewis acid strength of compounds like aluminum chloride. These methods often rely on monitoring the interaction of the Lewis acid with a specific probe molecule.

The Gutmann-Beckett Method using ³¹P NMR Spectroscopy

This is one of the most common and convenient methods for determining Lewis acidity.[5][10] It utilizes the change in the ³¹P nuclear magnetic resonance (NMR) chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon coordination with a Lewis acid.[5][6] The deshielding of the phosphorus nucleus is directly proportional to the strength of the Lewis acid.[5]

Experimental Protocol:

-

Preparation of the Probe Solution: A standard solution of triethylphosphine oxide (Et₃PO) in a weakly Lewis acidic, inert solvent (e.g., hexane (B92381) or deuterated dichloromethane) is prepared. The ³¹P NMR spectrum of this solution is recorded to establish a reference chemical shift (δ_ref). For hexane, the reference is typically around +41.0 ppm.[5]

-

Sample Preparation: A known concentration of anhydrous aluminum chloride is dissolved in the same solvent. It is crucial to maintain anhydrous conditions as moisture can deactivate the Lewis acid.[2]

-

Adduct Formation: A stoichiometric amount of the Et₃PO probe solution is added to the aluminum chloride solution. The mixture is allowed to equilibrate.

-

NMR Measurement: The ³¹P NMR spectrum of the resulting solution containing the AlCl₃-Et₃PO adduct is recorded. The new chemical shift (δ_sample) is measured.

-

Calculation of the Acceptor Number (AN): The Acceptor Number is calculated using the following formula, which is normalized against the strong Lewis acid antimony pentachloride (SbCl₅) (AN = 100) and the reference solvent hexane (AN = 0):[5]

AN = 2.21 × (δ_sample − 41.0)[5]

Logical Workflow for the Gutmann-Beckett Method:

Caption: Workflow for determining the Gutmann-Beckett Acceptor Number.

In Situ Infrared (IR) Titration

This method is particularly useful for quantifying the amount of Lewis acid sites.[11][12][13] It involves titrating a solution of the Lewis acid with a probe molecule that exhibits a characteristic change in its IR spectrum upon coordination. Nitrobenzene is a commonly used probe for this purpose.[13]

Experimental Protocol:

-

Sample Preparation: A known amount of anhydrous aluminum chloride is placed in a reaction vessel equipped with an in situ IR probe and a stirrer.

-

Solvent Addition: An appropriate inert solvent is added to dissolve the aluminum chloride.

-

Initial IR Spectrum: The initial IR spectrum of the aluminum chloride solution is recorded as a baseline.

-

Titration with Probe: A solution of the probe molecule (e.g., nitrobenzene) of known concentration is incrementally added to the aluminum chloride solution while stirring.

-

Spectral Monitoring: After each addition of the probe, the IR spectrum is recorded. The changes in the characteristic vibrational bands of the probe molecule upon coordination to AlCl₃ are monitored. For nitrobenzene, the symmetric and asymmetric stretching vibrations of the nitro group are sensitive to coordination.[13]

-

Endpoint Determination: The titration is continued until no further changes in the IR spectrum are observed upon the addition of the probe, indicating that all Lewis acid sites have been saturated.

-

Quantification: The total amount of the probe molecule consumed at the endpoint corresponds to the amount of active Lewis acid sites in the sample.

Factors Influencing the Lewis Acid Strength of Aluminum Chloride

The potent Lewis acidity of aluminum chloride is not an intrinsic, immutable property but is influenced by several factors. A comprehensive understanding of these factors is crucial for optimizing its use in various applications.

Key Influencing Factors:

-

Electronegativity of the Central Atom and Substituents: The high positive charge on the aluminum atom, induced by the three electronegative chlorine atoms, is a primary driver of its Lewis acidity.[14]

-

Solvent Effects: The solvent can significantly modulate the effective Lewis acidity of AlCl₃. Coordinating solvents can form adducts with aluminum chloride, reducing its availability to act as a Lewis acid. Conversely, polar solvents can stabilize charged intermediates formed during a reaction, potentially enhancing the catalytic activity.[15]

-

Physical State: There is a common misconception that solid aluminum chloride is a strong Lewis acid.[16][17][18] In its crystalline state, the aluminum centers are coordinatively saturated by bridging chloride ions. The Lewis acidity is manifested when AlCl₃ is dissolved or reacts in a way that exposes the electron-deficient aluminum center.[16][17]

-

Presence of Moisture: Anhydrous conditions are critical for many reactions catalyzed by aluminum chloride. Water acts as a Lewis base and reacts with AlCl₃, leading to the formation of aluminum hydroxides and hydrochloric acid, which deactivates the Lewis acid.[2]

Signaling Pathway of Lewis Acid Catalysis:

Caption: General mechanism of Lewis acid catalysis by aluminum chloride.

Conclusion

Aluminum chloride's prominent role in chemistry is intrinsically linked to its strong Lewis acidic character. A quantitative understanding of this property, facilitated by robust experimental methodologies, empowers researchers to harness its catalytic potential effectively. By considering the factors that modulate its Lewis acidity, scientists and drug development professionals can optimize reaction conditions, improve yields, and design novel synthetic pathways. The continued study of aluminum chloride and other Lewis acids will undoubtedly lead to further innovations in catalysis and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. smart.dhgate.com [smart.dhgate.com]

- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Aluminum Chloride Hexahydrate? [synapse.patsnap.com]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. Acidity Quantification and Structure Analysis of Amide-AlCl3 Liquid Coordination Complexes for C4 Alkylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Chloride Ion Affinity (CIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 10. magritek.com [magritek.com]

- 11. Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues by combined in situ IR titration and NMR methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues by combined in situ IR titration and NMR methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. blog.truegeometry.com [blog.truegeometry.com]

- 15. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aluminum chloride as a solid is not a strong Lewis acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aluminum chloride as a solid is not a strong Lewis acid. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Aluminum Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of anhydrous aluminum chloride (AlCl₃) in a wide range of organic solvents. Understanding the solubility characteristics of this pivotal Lewis acid is critical for its effective application in various chemical syntheses, including Friedel-Crafts reactions, polymerizations, and isomerizations, particularly within the pharmaceutical and chemical industries. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key concepts and workflows.

Quantitative Solubility Data

The solubility of aluminum chloride in organic solvents is highly dependent on the nature of the solvent, temperature, and the presence of moisture. Due to its strong Lewis acidic character, AlCl₃ can form complexes with many organic solvents, which significantly influences its solubility. The following tables summarize the available quantitative solubility data for anhydrous aluminum chloride in various classes of organic solvents.

Table 1: Solubility of Anhydrous Aluminum Chloride in Alcohols and Ethers

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Ethanol | C₂H₅OH | 12.5 | 100 | [1] |

| Ethanol | C₂H₅OH | Ambient | ~20 (limited) | [2][3] |

| Diethyl Ether | (C₂H₅)₂O | Ambient | Soluble | [4][5][6] |

| Tetrahydrofuran (THF) | C₄H₈O | Ambient | Forms a soluble complex | [4] |

Note: Aluminum chloride reacts exothermically with alcohols.

Table 2: Solubility of Anhydrous Aluminum Chloride in Ketones and Esters

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Acetone (B3395972) | (CH₃)₂CO | 18 | 57.5 | [1] |

| Ethyl Acetate | CH₃COOC₂H₅ | Ambient | Highly soluble (up to ~35% by weight) | [7] |

Note: Solutions of aluminum chloride in acetone can be unstable and may gel over time.[7]

Table 3: Solubility of Anhydrous Aluminum Chloride in Halogenated Hydrocarbons

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Chloroform | CHCl₃ | -15 | 0.042 | [1] |

| Chloroform | CHCl₃ | 0 | 0.067 | [1] |

| Chloroform | CHCl₃ | 25 | 0.049 | [1] |

| Carbon Tetrachloride | CCl₄ | 4 | 0.045 | [1] |

| Carbon Tetrachloride | CCl₄ | 14 | 0.014 | [1] |

| Carbon Tetrachloride | CCl₄ | 20 | 0.009 | [1] |

| Carbon Tetrachloride | CCl₄ | 34 | 0.004 | [1] |

| Methylene Chloride | CH₂Cl₂ | Ambient | Slightly soluble | [1] |

Table 4: Solubility of Anhydrous Aluminum Chloride in Aromatic and Other Organic Solvents

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Benzene | C₆H₆ | 17 | 0.2 | [1] |

| Benzene | C₆H₆ | 80 | 1.24 | [1] |

| Toluene | C₇H₈ | 17 | 0.38 | [1] |

| Toluene | C₇H₈ | 73 | 1.35 | [1] |

| m-Xylene | C₈H₁₀ | 19.9 | 0.1134 | [1] |

| Nitrobenzene | C₆H₅NO₂ | 15 | 21.95 | [1] |

| Benzophenone | (C₆H₅)₂CO | 60 | 23.92 | [1] |

| Acetic Acid | CH₃COOH | 20 | 13 | [1] |

| Carbon Disulfide | CS₂ | 20 | 0.016 | [1] |

| Cyclohexane | C₆H₁₂ | 20.5 | 0.0098 | [1] |

| Hexane | C₆H₁₄ | 20 | 0.005 | [1] |

Experimental Protocols for Solubility Determination

The accurate determination of the solubility of anhydrous aluminum chloride in organic solvents requires meticulous experimental technique due to its hygroscopic and reactive nature. The following are detailed methodologies for key experiments.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the saturation concentration of anhydrous AlCl₃ in a given organic solvent at a constant temperature.

Materials and Equipment:

-

Anhydrous aluminum chloride (high purity)

-

Anhydrous organic solvent of interest

-

Inert gas (e.g., Argon or Nitrogen)

-

Glove box or Schlenk line

-

Constant temperature shaker bath or incubator

-

Syringe filters (PTFE, 0.2 µm)

-

Gastight syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., ICP-OES for aluminum, or a validated titration method).

Procedure:

-

Preparation (under inert atmosphere):

-

Perform all manipulations of anhydrous AlCl₃ and the anhydrous solvent inside a glove box or using Schlenk line techniques to prevent exposure to atmospheric moisture.

-

Add an excess amount of finely powdered anhydrous AlCl₃ to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Carefully add a known volume or mass of the anhydrous organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation (under inert atmosphere):

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed (to the experimental temperature) gastight syringe.

-

Immediately filter the solution through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed volumetric flask. The filtration step is critical to remove any undissolved solid particles.

-

Record the exact volume of the filtered saturated solution.

-

Weigh the volumetric flask containing the sample to determine the mass of the solution.

-

-

Analysis:

-

Dilute the sample in the volumetric flask to a known volume with an appropriate solvent.

-

Determine the concentration of aluminum in the diluted sample using a suitable analytical technique such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

-

Alternatively, the chloride content can be determined by a validated titration method (e.g., Volhard method) after appropriate sample preparation to account for the organic solvent matrix.

-

-

Calculation:

-

From the concentration of the diluted sample, calculate the concentration of AlCl₃ in the original saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/L.

-

Gravimetric Method

This method is suitable for solvents with low volatility and when the solute is not volatile.

Objective: To determine the mass of AlCl₃ dissolved in a known mass of solvent.

Materials and Equipment:

-

Same as for the Isothermal Shake-Flask Method.

-

Vacuum oven or desiccator.

-

Evaporating dish.

Procedure:

-

Preparation and Equilibration:

-

Follow steps 1 and 2 of the Isothermal Shake-Flask Method to prepare a saturated solution of AlCl₃ in the organic solvent at a constant temperature.

-

-

Sample Collection and Weighing (under inert atmosphere):

-

After equilibration and settling of the excess solid, carefully decant or filter a known mass of the clear supernatant into a pre-weighed, dry evaporating dish.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition or sublimation of the AlCl₃.

-

-

Determination of Solute Mass:

-

Once the solvent is completely removed, cool the evaporating dish in a desiccator under an inert atmosphere and weigh it.

-

The difference between the final mass and the initial mass of the evaporating dish gives the mass of the dissolved AlCl₃.

-

-

Calculation:

-

The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved AlCl₃.

-

Calculate the solubility as the mass of AlCl₃ per 100 g of the solvent.

-

Visualizations

Factors Affecting Solubility of Aluminum Chloride

The solubility of aluminum chloride in organic solvents is a complex interplay of several factors. The following diagram illustrates the key relationships.

Caption: Factors influencing the solubility of aluminum chloride.

Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for the experimental determination of aluminum chloride solubility in an organic solvent using the isothermal shake-flask method.

Caption: Workflow for solubility determination of AlCl₃.

Conclusion

The solubility of anhydrous aluminum chloride in organic solvents is a multifaceted property governed by strong Lewis acid-base interactions and the need for stringent anhydrous conditions during its determination. The provided quantitative data serves as a valuable resource for selecting appropriate solvent systems for reactions and processes involving AlCl₃. Furthermore, the detailed experimental protocols offer a practical guide for researchers to obtain reliable and reproducible solubility data. Careful consideration of the factors influencing solubility and adherence to meticulous experimental techniques are paramount for the successful application of aluminum chloride in research and development.

References

- 1. aluminum chloride [chemister.ru]

- 2. delasco.com [delasco.com]

- 3. researchgate.net [researchgate.net]

- 4. Aluminium chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. The solubility of anhydrous AlCl₃ and hydrous AlCl₃ in diethyl ether - askIITians [askiitians.com]

- 6. The solubility of anhydrous AlCl3 and hydrated AlCl3 in diethyl ether are S1 and S2, respectively. Then, [infinitylearn.com]

- 7. US3029253A - Aluminum chloride solutions - Google Patents [patents.google.com]

The Mechanism of Friedel-Crafts Reactions Catalyzed by AlCl₃: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, represent a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1][2] This technical guide provides a comprehensive examination of the mechanism of Friedel-Crafts alkylation and acylation reactions catalyzed by aluminum chloride (AlCl₃), a potent Lewis acid. The guide delves into the intricacies of electrophile generation, the electrophilic aromatic substitution process, and the factors governing reaction outcomes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic chemistry and drug development.

Core Principles of Friedel-Crafts Reactions

Friedel-Crafts reactions are a class of electrophilic aromatic substitution reactions where an alkyl or acyl group is introduced onto an aromatic ring.[1][3] The key to these reactions is the activation of a weakly electrophilic alkyl or acyl halide by a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride.[1][3]

Role of the AlCl₃ Catalyst:

Aluminum chloride is an electron-deficient species, possessing a vacant p-orbital, which allows it to act as a powerful Lewis acid.[1] Its primary role in Friedel-Crafts reactions is to generate a highly reactive electrophile—a carbocation in alkylation or an acylium ion in acylation—by abstracting a halide ion from the corresponding halide.[1][4]

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the substitution of a hydrogen atom on an aromatic ring with an alkyl group.[3] The reaction typically employs an alkyl halide, an aromatic compound, and a Lewis acid catalyst.[3]

Mechanism of Alkylation

The mechanism of Friedel-Crafts alkylation proceeds through three principal steps:

-

Formation of the Electrophile (Carbocation): The Lewis acid, AlCl₃, coordinates with the halogen of the alkyl halide, leading to the polarization of the carbon-halogen bond and eventual cleavage to form a carbocation electrophile and a tetrachloroaluminate anion (AlCl₄⁻).[1] For primary alkyl halides, a discrete carbocation is less likely; instead, a polarized complex between the alkyl halide and AlCl₃ serves as the electrophilic species.[2]

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the carbocation. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

-

Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ anion, abstracts a proton from the carbon atom bearing the new alkyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, which can then participate in another catalytic cycle.[1]

Visualization of the Alkylation Pathway

Caption: Mechanistic pathway of Friedel-Crafts Alkylation.

Limitations of Friedel-Crafts Alkylation

Despite its utility, Friedel-Crafts alkylation has several limitations:

-

Carbocation Rearrangements: The carbocation intermediate can undergo rearrangement to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one), leading to a mixture of products.[2]

-

Polyalkylation: The initial alkylation product is often more reactive than the starting material because alkyl groups are activating. This can lead to the introduction of multiple alkyl groups onto the aromatic ring.[5]

-

Substrate Limitations: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) and with aromatic amines, which form a complex with the Lewis acid catalyst.[5] Vinyl and aryl halides do not form carbocations readily and are therefore unsuitable for this reaction.[5]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a highly effective method for introducing an acyl group (-COR) onto an aromatic ring using an acyl halide or an acid anhydride (B1165640) in the presence of AlCl₃.[4]

Mechanism of Acylation

The mechanism of Friedel-Crafts acylation is analogous to alkylation and involves the following steps:

-

Formation of the Electrophile (Acylium Ion): The AlCl₃ catalyst reacts with the acyl halide (or acid anhydride) to form a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance.[4]

-

Electrophilic Attack: The aromatic ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized arenium ion.[4]

-

Deprotonation and Product-Catalyst Complex Formation: A proton is removed from the arenium ion by AlCl₄⁻, restoring the aromaticity of the ring and forming an aryl ketone.[4] The product, an aryl ketone, is a Lewis base and readily forms a stable complex with the AlCl₃ catalyst.[2]

-

Work-up: An aqueous work-up is required to hydrolyze the ketone-AlCl₃ complex and liberate the final product.[2] Due to the formation of this stable complex, a stoichiometric amount of AlCl₃ is typically required for the reaction to go to completion.[2]

Visualization of the Acylation Pathway

Caption: Mechanistic pathway of Friedel-Crafts Acylation.

Advantages and Limitations of Friedel-Crafts Acylation

Friedel-Crafts acylation offers several advantages over alkylation:

-

No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo rearrangement.[6]

-

No Polyacylation: The acyl group is deactivating, making the product less reactive than the starting material and thus preventing further acylation.[7]

However, there are also limitations:

-

Stoichiometric Catalyst: As mentioned, a stoichiometric amount of AlCl₃ is required.[2]

-

Substrate Limitations: The reaction is generally unsuccessful with strongly deactivated aromatic rings.[8]

Quantitative Data

The yield and regioselectivity of Friedel-Crafts reactions are influenced by the nature of the aromatic substrate, the alkylating or acylating agent, the catalyst, and the reaction conditions.

Table 1: Representative Yields in Friedel-Crafts Acylation of Toluene (B28343)

| Acylating Agent | Product | Yield (%) | Reference |

| Acetic Anhydride | 4-Methylacetophenone | 60-76 | [9] |

| Acetyl Chloride | 4-Methylacetophenone | High | [7][10] |

Note: Yields are highly dependent on specific experimental conditions.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Toluene

This protocol describes the synthesis of 4-methylacetophenone from toluene and acetyl chloride.[7][10]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Toluene (anhydrous)

-

Acetyl chloride

-

Methylene (B1212753) chloride (anhydrous)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel.

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube.

-

Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (0.0275 mol) in methylene chloride (8 mL). Cool the mixture to 0°C in an ice bath.[10]

-

Addition of Acetyl Chloride: Add a solution of acetyl chloride (0.0275 mol) in methylene chloride to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes.[10]

-

Addition of Toluene: Add a solution of toluene (0.025 mol) in methylene chloride (5 mL) to the dropping funnel and add it dropwise to the reaction mixture.[10]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.[10]

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (25 g) and concentrated HCl (10 mL).[10]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with methylene chloride. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[10]

-

Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.

-

Purification: The product can be further purified by distillation or chromatography.

General Protocol for Friedel-Crafts Alkylation of p-Xylene (B151628)

This protocol describes the synthesis of 1-n-propyl-2,5-dimethylbenzene and 1-isopropyl-2,5-dimethylbenzene from p-xylene and 1-bromopropane (B46711).[11][12]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

p-Xylene (anhydrous)

-

1-Bromopropane

-

Ice

-

Conical vial, Claisen adapter, drying tube, magnetic stirrer, syringe.

Procedure:

-

Apparatus Setup: Place a spin vane in a clean, dry 5 mL conical vial. Add p-xylene (1.0 mL).[11]

-

Catalyst Addition: In a fume hood, quickly add a microspatula tip of AlCl₃ to the vial. Immediately attach a Claisen adapter fitted with a drying tube. Cool the vial in an ice-water bath (approx. 5°C).[11]

-

Addition of Alkyl Halide: In a separate vial, mix 1-bromopropane (0.50 mL) with p-xylene (0.5 mL). Using a syringe, add this solution dropwise to the reaction vial over about two minutes.[11]

-

Reaction: Stir the reaction mixture in the ice bath for 20 minutes. The mixture will typically turn orange/yellow.[11]

-

Work-up: Quench the reaction by the slow addition of ice-cold water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Isolation and Analysis: After removing the drying agent, the solvent can be evaporated to yield the product mixture, which can be analyzed by gas chromatography (GC) to determine the product ratio.[12]

Spectroscopic Data of Key Intermediates

The direct observation of the reactive intermediates in Friedel-Crafts reactions provides valuable insight into the mechanism.

-

Acylium Ions: Acylium ions have been characterized by NMR spectroscopy. For example, the isotropic ¹³C chemical shift for the carbonyl carbon in various acylium ions is typically around 154 ± 1 ppm.[13][14]

-

Acyl Chloride-AlCl₃ Complexes: The formation of the complex between an acyl chloride and AlCl₃ can be monitored by IR spectroscopy. The carbonyl stretching frequency of the acyl chloride (typically around 1800 cm⁻¹) shifts to a lower frequency upon complexation.[15][16] For instance, the C=O stretch of acetyl chloride at 1806 cm⁻¹ shifts to 1653 cm⁻¹ in the complex with AlCl₃.[15]

Conclusion

The Friedel-Crafts reactions catalyzed by AlCl₃ are powerful and versatile tools for the alkylation and acylation of aromatic compounds. A thorough understanding of the underlying mechanisms, including the generation of the electrophilic species and the subsequent electrophilic aromatic substitution, is crucial for predicting reaction outcomes and designing synthetic strategies. This guide has provided an in-depth overview of these reactions, complete with mechanistic pathways, quantitative data, and detailed experimental protocols, to aid researchers in their synthetic endeavors. Careful consideration of the limitations of each reaction is essential for successful application in the synthesis of complex molecules for research and drug development.

References

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. mt.com [mt.com]

- 4. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scribd.com [scribd.com]

- 11. docsity.com [docsity.com]

- 12. A Friedel-Crafts Alkylation Of P-Xylene | ipl.org [ipl.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. reddit.com [reddit.com]

Spectral analysis of aluminum hexachloride (NMR, IR, Raman)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectral analysis of aluminum chloride, a compound of significant interest in various chemical and pharmaceutical applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic characteristics of aluminum chloride, with a focus on its common forms: the dimeric Al₂Cl₆, monomeric AlCl₃, and the hexahydrated cation [Al(H₂O)₆]³⁺.

Introduction to Aluminum Chloride Species

Aluminum chloride exists in several forms depending on the temperature and medium. In the solid state, it adopts an ionic lattice structure.[1] In the vapor phase and in non-coordinating solvents, it primarily exists as a dimer, Al₂Cl₆, with a bridged structure.[1] At higher temperatures, this dimer can dissociate into the monomeric, trigonal planar AlCl₃.[1][2] In aqueous solutions, aluminum chloride forms the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺.[3] Understanding these forms is crucial for interpreting their spectral data.

dot

Caption: Equilibrium between monomeric and dimeric aluminum chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR is a powerful tool for studying the coordination environment of aluminum.[4] The chemical shift of the ²⁷Al nucleus is highly sensitive to the coordination number and the nature of the ligands.[5]

Quantitative ²⁷Al NMR Data

| Species | Coordination Number | Chemical Shift (δ, ppm) | Reference Compound |

| [Al(H₂O)₆]³⁺ | 6 (Octahedral) | ~0 | 1 M [Al(H₂O)₆]³⁺ |

| [AlCl₄]⁻ | 4 (Tetrahedral) | ~103 | External 1 M Al(H₂O)₆³⁺ solution |

| Al₂Cl₇⁻ | 4 (Tetrahedral) | Not specified | Not specified |

| AlCl₃·THF | 5 | ~99 | External 1 M Al(H₂O)₆³⁺ solution |

| trans-[AlCl₂(THF)₄]⁺ | 6 (Octahedral) | ~14 | External 1 M Al(H₂O)₆³⁺ solution |

| trans-AlCl₃·2THF | 5 | ~60 | External 1 M Al(H₂O)₆³⁺ solution |

Data compiled from multiple sources.[5][6][7]

Experimental Protocol for ²⁷Al NMR Spectroscopy

Sample Preparation (Anhydrous): Due to the hygroscopic nature of anhydrous aluminum chloride, all sample manipulations must be carried out in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).

-

Dry the NMR tube and cap in an oven at >100 °C for several hours and cool under vacuum or in a desiccator.

-

In the inert atmosphere, add the anhydrous aluminum chloride sample to the NMR tube.

-

Add a dry, deuterated, non-coordinating solvent (e.g., benzene-d₆, chloroform-d).

-

Seal the NMR tube tightly with the cap, and further seal with paraffin (B1166041) film.

Sample Preparation (Aqueous):

-

Dissolve the aluminum chloride sample in D₂O.

-

Transfer the solution to an NMR tube.

Instrumentation and Data Acquisition (Solid-State MAS NMR): [6][8]

-

Spectrometer: A high-field NMR spectrometer is recommended for ²⁷Al NMR due to the quadrupolar nature of the nucleus.[4]

-

Probe: A magic-angle spinning (MAS) probe is used for solid-state samples to average out anisotropic interactions and obtain narrower lines.

-

Spinning Rate: Typical spinning rates are in the range of 6-15 kHz.[6][8]

-

Pulse Sequence: A single-pulse excitation or a rotor-synchronized spin-echo pulse sequence can be used.[8]

-

Reference: An external standard of a 1 M aqueous solution of Al(NO₃)₃ or Al₂(SO₄)₃ is typically used, with the chemical shift of [Al(H₂O)₆]³⁺ set to 0 ppm.[4][8]

-

Recycle Delay: A short recycle delay (e.g., 300 ms (B15284909) to 1 s) is often sufficient due to the relatively fast relaxation of the ²⁷Al nucleus.[6][9]

dot

Caption: General workflow for NMR analysis of aluminum chloride.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The number and frequency of the IR active bands provide information about the molecular structure and bonding.

Quantitative IR Data

| Species | Wavenumber (cm⁻¹) | Assignment |

| Al₂Cl₆ (gas) | 625 | Al-Cl (terminal) stretch |

| 484 | Al-Cl (bridge) stretch | |

| 420 | Al-Cl (bridge) stretch | |

| AlCl₃ (gas) | 610 | Asymmetric Al-Cl stretch |

| [Al(H₂O)₆]³⁺ (aq) | ~525 | Al-O stretch |

Data compiled from multiple sources.[2][3]

Experimental Protocol for IR Spectroscopy

Sample Preparation (Anhydrous Solid): Anhydrous aluminum chloride is highly reactive with atmospheric moisture. Therefore, special handling techniques are required.

-

KBr Pellet Method:

-

In a dry glovebox, thoroughly grind a small amount of the sample with dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Mount the pellet in a sample holder and acquire the spectrum.

-

-

Nujol Mull Method:

-

In a dry glovebox, grind a small amount of the sample to a fine powder.

-

Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth mull.

-

Spread the mull between two KBr or NaCl plates.

-

Mount the plates in the spectrometer and acquire the spectrum.

-

Sample Preparation (Gas Phase): [2]

-

A specialized gas cell with windows transparent to IR radiation (e.g., KBr, CsI) is required.

-

The cell is evacuated and then filled with the vapor of aluminum chloride by heating the solid sample in a sidearm.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Detector: A deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector is common.

-

Atmosphere: The sample compartment should be purged with a dry gas (e.g., nitrogen or argon) or evacuated to minimize interference from atmospheric water and carbon dioxide.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy. It also probes vibrational modes, but the selection rules are different. For a molecule with a center of symmetry, such as Al₂Cl₆, vibrational modes that are Raman active are IR inactive, and vice versa.

Quantitative Raman Data

| Species | Wavenumber (cm⁻¹) | Assignment |

| Al₂Cl₆ (matrix isolated) | 609 | Al-Cl (terminal) stretch |

| 490 | Al-Cl (terminal) stretch | |

| 398 | Al-Cl (bridge) stretch | |

| 310 | Al-Cl (bridge) stretch | |

| [Al(H₂O)₆]³⁺ (aq) | 525 | ν₁(a₁g) Al-O symmetric stretch |

| 438 | ν₂(e_g) Al-O stretch | |

| 332 | ν₅(f₂g) O-Al-O bend |

Data compiled from multiple sources.[1][3]

Experimental Protocol for Raman Spectroscopy

Sample Preparation:

-

Solid Samples: Anhydrous solid samples can be placed in a glass capillary tube or a sealed container under an inert atmosphere.

-

Liquid/Solution Samples: Aqueous solutions can be analyzed in a standard glass cuvette or NMR tube. Anhydrous solutions should be handled in a sealed container under an inert atmosphere.

Instrumentation and Data Acquisition:

-

Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer can be used.

-

Excitation Source: A laser is used as the excitation source (e.g., Ar⁺ laser at 532 nm).[10]

-

Sample Illumination: The laser is focused onto the sample, and the scattered light is collected, typically at a 90° or 180° (backscattering) geometry.

-

Detector: A charge-coupled device (CCD) detector is commonly used for dispersive Raman systems.

Conclusion

The spectral analysis of aluminum chloride provides valuable insights into its structure and coordination chemistry. ²⁷Al NMR is particularly useful for determining the coordination environment of the aluminum center. IR and Raman spectroscopy provide detailed information about the vibrational modes of the different aluminum chloride species. Proper sample handling is critical for obtaining high-quality spectra of the anhydrous forms of aluminum chloride due to their reactivity with moisture. The data and protocols presented in this guide serve as a comprehensive resource for researchers and scientists working with this important compound.

References

- 1. Vibrational spectra of matrix isolated Al2Cl6. Isotopic fine structure and valence force field - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 5. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pascal-man.com [pascal-man.com]

- 10. scielo.br [scielo.br]

An In-Depth Technical Guide to the Thermal Decomposition of Aluminum Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of aluminum chloride hexahydrate (AlCl₃·6H₂O). It details the decomposition pathways, kinetic parameters, and the experimental protocols used for its characterization. The information is intended to support research and development activities where aluminum compounds are utilized.

Introduction

Aluminum chloride hexahydrate, structurally represented as [Al(H₂O)₆]Cl₃, is a hydrated salt of significant industrial importance.[1][2] Its thermal decomposition is a critical process for the synthesis of various materials, including poly(aluminum chloride) (PAC), a widely used flocculant in water treatment, and high-purity alumina (B75360) (Al₂O₃), which has applications in catalysis, ceramics, and chromatography.[3][4][5][6] Understanding the intricate steps and kinetics of this decomposition is essential for controlling the physicochemical properties of the final product.

The decomposition is a complex, multi-stage process involving dehydration and dehydrochlorination. It is highly endothermic and begins at relatively low temperatures, with the first noticeable signs of decomposition occurring at approximately 90°C.[3] The process is sensitive to experimental conditions such as heating rate, atmosphere, and sample mass, which influence the reaction pathway and the characteristics of the intermediate and final products.

The Thermal Decomposition Pathway

The thermal decomposition of aluminum chloride hexahydrate does not simply result in the formation of anhydrous aluminum chloride. Instead, heating leads to the loss of both water (H₂O) and hydrogen chloride (HCl), ultimately yielding aluminum oxide.[1] The process can be broadly described in sequential stages:

-

Initial Dehydration and Hydrolysis: As the temperature increases, the coordinated water molecules are released. This is accompanied by hydrolysis, where the aqua ligands react to form aluminum hydroxide (B78521) intermediates and release HCl gas.

-

Formation of Basic Aluminum Chlorides: Incomplete thermal decomposition, typically at temperatures up to 270°C, results in the formation of porous and reactive basic aluminum chlorides.[3][4][5] These intermediates have approximate stoichiometries such as Al₂(OH)₄Cl₂·H₂O or Al₂O₃·2HCl·2H₂O.[3][4][5]

-

Conversion to Aluminum Oxide: At higher temperatures, the decomposition continues, driving off the remaining water and HCl. The conversion to alumina (Al₂O₃) is nearly complete at temperatures above 650°C.[7] The overall simplified reaction is:

[Al(H₂O)₆]Cl₃(s) → Al(OH)₃(s) + 3 HCl(g) + 3 H₂O(g)[1]

Followed by the calcination of aluminum hydroxide:

2 Al(OH)₃(s) → Al₂O₃(s) + 3 H₂O(g)

The diagram below illustrates the general pathway of decomposition from the initial hexahydrate to the final oxide product.

Quantitative Data and Kinetic Analysis

The thermal decomposition process has been quantified using various thermal analysis techniques. The data presented below summarizes key findings from thermogravimetric (TGA) and differential scanning calorimetry (DSC) studies.

The decomposition occurs over a broad temperature range, with distinct stages of mass loss corresponding to the release of H₂O and HCl.

| Stage | Temperature Range (°C) | Primary Gaseous Products | Key Observations |

| 1 | 100 - 200 | H₂O, HCl | Intense decomposition and release of water vapor begins.[8] |

| 2 | 200 - 400 | H₂O, HCl | Formation of basic aluminum chloride intermediates.[9] |

| 3 | 400 - 650 | H₂O, HCl | Continued decomposition towards aluminum oxide. |

| 4 | > 650 | H₂O | Near complete conversion to Al₂O₃.[7] |

Table 1: Summary of Thermal Decomposition Stages.

The kinetics of the decomposition have been modeled to determine key parameters that govern the reaction rate. A non-isothermal kinetic analysis using DSC-TGA results has provided the following "kinetic triplets".

| Parameter | Value | Unit | Source |

| Activation Energy (Ea) | 59.668 | kJ mol⁻¹ | [10][11] |

| Pre-exponential Factor (A) | 6.67 × 10⁵ | min⁻¹ | [10][11] |

| Mechanism Function (G(α)) | [− ln (1 − α)]⁰.⁷² | - | [2][10][11] |

Table 2: Kinetic Parameters for the Thermal Decomposition of AlCl₃·6H₂O.

Experimental Protocols

The study of the thermal decomposition of aluminum chloride hexahydrate relies heavily on thermal analysis techniques.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for quantifying the stages of decomposition.

-

Differential Thermal Analysis (DTA): Measures the temperature difference between a sample and an inert reference material as a function of temperature. It identifies exothermic and endothermic events, such as the strongly endothermic decomposition of AlCl₃·6H₂O.[6]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample compared to a reference as a function of temperature or time. It provides quantitative information on reaction enthalpies.

-

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM): These techniques are used to characterize the solid products of decomposition by identifying their crystal phases and observing their morphology.[8][10]

The following protocol is a representative example for analyzing the thermal decomposition of AlCl₃·6H₂O.

-

Sample Preparation:

-

Obtain high-purity aluminum chloride hexahydrate (e.g., >99% from Sigma-Aldrich).[6]

-

If necessary, gently crush the crystals to ensure a uniform particle size.

-

-

Instrumentation and Setup:

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a controlled flow of gas, such as air or an inert gas like argon. A typical flow rate is 20 mL/min.[3][5][12] The reaction atmosphere can significantly affect the process; a water vapor atmosphere has been shown to reduce the final chlorine content in the product compared to an argon atmosphere.[7]

-

Heating Program: Heat the sample from room temperature (e.g., 22°C) to a final temperature (e.g., 300-700°C) at a constant, slow heating rate (e.g., 3 °C/min) to minimize heat and mass transfer limitations.[3][5]

-

-

Data Acquisition and Analysis:

-

Continuously record the sample mass (TGA curve), the temperature difference (DTA curve), and the sample temperature.

-

Analyze the resulting curves to identify onset temperatures of decomposition, temperature ranges for each mass loss step, and the percentage of mass lost at each stage.

-

Apply kinetic models (e.g., model-free methods) to the data to calculate the activation energy and other kinetic parameters.[8]

-

The workflow for such an experiment is visualized below.

References

- 1. Aluminium chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. data.epo.org [data.epo.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Understanding the hygroscopic nature of anhydrous AlCl₃

An in-depth technical guide on the hygroscopic nature of anhydrous AlCl₃ for researchers, scientists, and drug development professionals.

Introduction

Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid and a pivotal catalyst in a multitude of organic reactions, most notably Friedel-Crafts alkylation and acylation.[1][2] Its efficacy is intrinsically linked to its anhydrous state. The compound exhibits a profound affinity for water, a property known as hygroscopicity, which leads to a rapid and exothermic reaction upon exposure to moisture. This guide provides a comprehensive technical overview of the hygroscopic nature of anhydrous AlCl₃, its chemical interactions with water, and the quantitative and experimental methodologies used to characterize these properties.

The Hygroscopic and Deliquescent Nature of Anhydrous AlCl₃

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Anhydrous AlCl₃ is not merely hygroscopic; it is also deliquescent, meaning it can absorb enough moisture from the air to dissolve and form a liquid solution.[3] This process is characterized by a strong, exothermic reaction with water, even at ambient humidity levels.

Upon exposure to moist air, anhydrous AlCl₃ fumes.[4] This is a result of a reaction with atmospheric water vapor, which produces gaseous hydrogen chloride (HCl).[5][6] The HCl gas then reacts with more moisture in the air to form a mist of hydrochloric acid droplets, appearing as white fumes.[6] This high reactivity underscores the necessity of handling and storing the compound under strictly anhydrous conditions to maintain its chemical integrity and catalytic activity.[7][8]

Chemical Reactions with Water

The interaction between anhydrous AlCl₃ and water is not a simple physical absorption but a complex chemical transformation that varies with the amount of water present.

Reaction with Limited Water (Hydrolysis)

When a small amount of water is introduced, such as from moist air, anhydrous AlCl₃ undergoes partial hydrolysis. A hissing sound is often observed as steamy, acidic fumes of hydrogen chloride are vigorously released.[9][10] The reaction can be represented as:

AlCl₃(s) + H₂O(l) → AlCl₂OH(s) + HCl(g)[9]

Reaction with Excess Water (Hydration)

In the presence of a large amount of water, AlCl₃ dissolves and the aluminum ion coordinates with six water molecules to form the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺.[9][11] The resulting product is aluminum chloride hexahydrate, [Al(H₂O)₆]Cl₃, a crystalline solid.[11]

AlCl₃(s) + 6H₂O(l) → [Al(H₂O)₆]Cl₃(s)

The hexahydrated form cannot be converted back to anhydrous AlCl₃ by heating. Instead, heating the hexahydrate results in the loss of HCl and the formation of aluminum hydroxide (B78521) or alumina (B75360) (aluminum oxide).[11][12]

[Al(H₂O)₆]Cl₃(s) → Al(OH)₃(s) + 3HCl(g) + 3H₂O(g)

Aqueous solutions of AlCl₃ are acidic due to the polarization of the O-H bonds in the coordinated water molecules by the small, highly charged Al³⁺ ion. This facilitates the release of a proton (H⁺) from a water ligand to the solvent, forming hydronium ions.[9][11]

[Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(OH)(H₂O)₅]²⁺(aq) + H₃O⁺(aq)

The logical progression of these reactions is visualized in the diagram below.

Quantitative Data Summary

The physical and thermodynamic properties of anhydrous AlCl₃ are summarized in the tables below.

Table 1: Physical Properties of Aluminum Chloride

| Property | Anhydrous (AlCl₃) | Hexahydrate ([Al(H₂O)₆]Cl₃) |

| Molar Mass | 133.34 g/mol [13] | 241.43 g/mol [13] |

| Appearance | White or pale yellow crystalline solid[2][5] | Colorless crystals[11] |

| Density | 2.44 g/cm³ (at 25°C)[8][14] | 2.398 g/cm³[13] |

| Melting Point | 192.4°C (at 2.5 atm, sublimes at 181.2°C)[12][14] | Decomposes at 100°C[13] |

| Boiling Point | Sublimes at ~180°C[2] | Not applicable |

| Solubility in Water | Reacts violently[2][8] | 45.8 g/100 mL (at 20°C)[12] |

Table 2: Thermodynamic Data for AlCl₃ Hydration

| Parameter | Value (kJ/mol) | Reference |

| Std Enthalpy of Formation (ΔfH°), Anhydrous Solid | -705.63 | [11] |

| Std Enthalpy of Formation (ΔfH°), Hexahydrate Solid | -2692.8 (-643.6 kcal/mol) | [7] |

| Heat of Hydration (Anhydrous → Hexahydrate) | -272.5 (-65.13 kcal/mol) | [7] |

| Ionization Energy for AlCl₃ (Lattice Energy) | +5137 | [12][15] |

| Hydration Enthalpy for Al³⁺ (ΔHydH°) | -4665 | [12][15] |

| Hydration Enthalpy for Cl⁻ (ΔHydH°) | -381 (per ion) | [12][15] |

The thermodynamic data reveal why anhydrous AlCl₃, a covalent compound, becomes ionic in aqueous solution.[12][16] The total enthalpy of hydration for the ions (1x Al³⁺ and 3x Cl⁻) is -4665 + 3*(-381) = -5808 kJ/mol. This substantial energy release is greater than the energy required to break the covalent lattice (+5137 kJ/mol), making the dissolution and ionization process thermodynamically favorable.[12][15]

Experimental Protocol: Characterization by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the mass change of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[5][10][17] It is a primary method for quantifying the hygroscopicity of pharmaceutical and chemical powders.

Objective

To determine the moisture sorption-desorption isotherm for anhydrous AlCl₃ to characterize its hygroscopicity, identify critical humidity points for reaction, and assess physical stability.

Materials and Equipment

-

Anhydrous AlCl₃ sample (handled in a glove box or dry environment)

-

Dynamic Vapor Sorption Analyzer

-

Microbalance (0.1 µg resolution or better)[17]

-

Sample pan (typically mesh for good vapor exposure)

-

Dry nitrogen or air source for the DVS instrument

-

Inert, dry environment (e.g., glove box) for sample preparation

Methodology

-

Sample Preparation: Inside a glove box with low humidity, accurately weigh 5-10 mg of the anhydrous AlCl₃ sample into a pre-tared DVS sample pan.[1]

-

Instrument Setup: Place the sample in the DVS instrument. Set the analysis temperature to a constant value (e.g., 25°C).

-

Drying/Equilibration: Start the experiment by drying the sample in situ under a stream of dry nitrogen (0% RH) until the sample mass stabilizes ( dm/dt ≤ 0.002% per minute). This establishes the initial dry mass.

-

Sorption Phase: Program the instrument to increase the relative humidity in a stepwise fashion (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass reaches equilibrium.[10][17]

-

Desorption Phase: After reaching the maximum RH, program the instrument to decrease the humidity in the same stepwise manner back to 0% RH, again allowing for mass equilibrium at each step.

-

Data Analysis: The instrument software plots the change in mass (%) versus the relative humidity, generating a sorption-desorption isotherm.[5] Analyze the plot to:

-

Quantify the total mass gain due to moisture uptake.

-

Identify the critical relative humidity (CRH) or deliquescence relative humidity (DRH), which is the RH where a sharp, significant mass increase occurs, indicating deliquescence or rapid reaction.[5]

-

Observe any hysteresis between the sorption and desorption curves, which can indicate irreversible changes like chemical reactions or phase transitions.[5]

-

The workflow for this experimental protocol is illustrated below.

Implications for Handling, Storage, and Application

The pronounced hygroscopic nature of anhydrous AlCl₃ has critical practical consequences.

-

Handling: The material must be handled in a controlled, low-humidity environment, such as a glove box or a fume hood with a dry atmosphere, to prevent degradation.[5][17] Personal protective equipment is essential due to the corrosive nature of AlCl₃ and the HCl gas produced upon contact with moisture.[8]

-